molecular formula C9H8O2 B076594 5-Methoxybenzofuran CAS No. 13391-28-1

5-Methoxybenzofuran

Cat. No.: B076594
CAS No.: 13391-28-1
M. Wt: 148.16 g/mol
InChI Key: JJXPTUWJVQUHKN-UHFFFAOYSA-N
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Description

5-Methoxybenzofuran is an organic compound that belongs to the class of benzofurans. Benzofurans are heterocyclic compounds containing a fused benzene and furan ring. The methoxy group at the 5-position of the benzofuran ring imparts unique chemical and biological properties to the compound. Benzofurans are widely distributed in nature and are known for their diverse biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methoxybenzofuran can be achieved through various synthetic routes. One common method involves the cyclization of 2-hydroxyphenylacetic acid derivatives. The reaction typically proceeds under acidic conditions, with the use of a dehydrating agent such as polyphosphoric acid or sulfuric acid. Another method involves the cyclization of 2-hydroxyphenylacetaldehyde derivatives under basic conditions, using a base such as sodium hydroxide or potassium hydroxide .

Industrial Production Methods

In industrial settings, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts, such as Lewis acids or transition metal complexes, can also enhance the efficiency of the synthesis. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions

5-Methoxybenzofuran undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-Methoxybenzofuran has a wide range of scientific research applications:

Comparison with Similar Compounds

Similar Compounds

    5-Hydroxybenzofuran: Similar structure with a hydroxyl group instead of a methoxy group.

    2-Methoxybenzofuran: Methoxy group at the 2-position instead of the 5-position.

    Benzofuran: Lacks the methoxy group.

Uniqueness

5-Methoxybenzofuran is unique due to the presence of the methoxy group at the 5-position, which imparts distinct chemical and biological properties. This substitution pattern can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable compound for various scientific research applications .

Properties

IUPAC Name

5-methoxy-1-benzofuran
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C9H8O2/c1-10-8-2-3-9-7(6-8)4-5-11-9/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJXPTUWJVQUHKN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)OC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID40158418
Record name Benzofuran, 5-methoxy-
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Molecular Weight

148.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

13391-28-1
Record name 5-Methoxybenzofuran
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Record name Benzofuran, 5-methoxy-
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Record name 5-Methoxybenzofuran
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Record name Benzofuran, 5-methoxy-
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Record name 5-Methoxybenzo[b]furan
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Record name BENZOFURAN, 5-METHOXY-
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Synthesis routes and methods

Procedure details

To a suspension of polyphosphoric acid (38.3 g) in toluene (400 ml) was added 4-methoxy-(2,2-dimethoxy)ethoxybenzene (38.0 g), and the mixture was stirred at 100° C. overnight and cooled. To the mixture was added water, and the mixture was separated. The organic layer was washed with 1N sodium hydroxide solution and then washed with saturated brine, and dried with magnesium sulfate. Under reduced pressure, the solvent was evaporated, and the residue was purified with silica gel column chromatography to give brown oil of 5-methoxybenzofuran (6.5 g).
[Compound]
Name
polyphosphoric acid
Quantity
38.3 g
Type
reactant
Reaction Step One
Quantity
400 mL
Type
solvent
Reaction Step One
Quantity
38 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is 5-Methoxybenzofuran and what are some of its key structural features?

A1: this compound is a benzofuran derivative characterized by a methoxy group (-OCH3) substituted at the 5th position of the benzofuran ring. The benzofuran core structure itself consists of a benzene ring fused to a furan ring.

Q2: What is the molecular formula and molecular weight of this compound?

A2: The molecular formula of this compound is C9H8O2, and its molecular weight is 148.16 g/mol.

Q3: What are some of the reported biological activities of this compound and its derivatives?

A3: Research on this compound and its derivatives has shown potential in several areas:

  • Anti-inflammatory and Analgesic Effects: A study demonstrated that a novel rigid benzofuran-3,4-dihydroxy chalcone derivative, (Z)-2-(3,4-dihydroxybenzylidene)-5-methoxybenzofuran-3(2H)-one, exhibited significant anti-inflammatory and analgesic properties in mice models. []
  • Antimicrobial Activity: A this compound derivative, 2-(5′-hydroxy-3′-methoxyphenyl)-6-hydroxy-5-methoxybenzofuran, isolated from Erythrina latissima, displayed strong antimicrobial activity against yeast spores, Gram-positive, and Gram-negative bacteria. []
  • Cytotoxicity: An arylbenzofuran derivative, 5,6-dimethoxy-2-(3-hydroxy-5-methoxyphenyl)benzofuran, isolated from the roots of Paphiopedilum godefroyae, showed strong cytotoxic activity against human small cell lung cancer (NCI-H187) cell lines. []
  • Antiviral Activity: Research has explored the synthesis and antiviral activities of 5-methoxybenzofurans. []

Q4: How does the structure of this compound relate to its biological activity?

A4: While this compound itself serves as a core structure, modifications to this scaffold significantly influence its biological activity.

  • SAR Studies: Structure-activity relationship (SAR) studies suggest that the presence and position of substituents on the benzofuran ring, particularly at the 2nd, 3rd, and 6th positions, play a crucial role in determining the potency and selectivity of these compounds. []

Q5: Are there any studies on how this compound derivatives interact with their biological targets?

A5: While specific details about the interaction mechanisms of this compound derivatives with their biological targets require further investigation, some studies provide insights:

    Q6: Have there been any computational studies on this compound derivatives?

    A6: Yes, computational studies have been conducted on this compound derivatives.

    • Spectroscopic Properties and Electronic Structure: A study investigated the electronic absorption and fluorescence emission spectra of N-(2,5-dimethyl-pyrrol-1-yl)-2-(this compound-3-yl)acetamide (DPMA) in various solvents. [] This study also performed computational calculations to determine the ground state optimized geometry, molecular electrostatic potential (MEP), highest occupied molecular orbital (HOMO), lowest unoccupied molecular orbital (LUMO), and energy band gap of DPMA. []

    Q7: What are the potential applications of this compound derivatives in drug discovery?

    A7: The diverse biological activities of this compound derivatives make them attractive candidates for drug discovery, particularly in the following areas:

    • Anti-inflammatory Agents: The promising anti-inflammatory and analgesic effects of certain derivatives suggest their potential for developing novel therapies for inflammatory diseases. []
    • Antimicrobial Drug Development: The antimicrobial activity of some this compound derivatives highlights their potential in addressing the challenge of drug-resistant infections. []
    • Anticancer Therapies: The cytotoxic properties observed in certain derivatives warrant further investigation for their potential application in anticancer drug development. []
    • Antiviral Drug Design: Research into the antiviral activity of 5-methoxybenzofurans indicates their potential in combating viral infections. []

    Q8: What synthetic routes are commonly employed to produce this compound and its derivatives?

    A8: Several synthetic strategies are available for the preparation of this compound and its derivatives. These strategies often involve:

    • Cyclization Reactions: One common approach involves the cyclization of appropriately substituted phenolic or phenyl ethers to construct the benzofuran ring system. [] For example, the cyclization of 3-(5-methoxy-2,3-dihydrobenzofuran-3-yl)propionic acid (XIX) with polyphosphoric acid yielded 6-methoxy-2a,3,4,5-tetrahydro-2H-naphtho[1,8-bc]furan-5-one (XX). []
    • Electrophilic Substitution: The electron-rich nature of the benzofuran ring, particularly at the 2nd and 3rd positions, allows for electrophilic substitution reactions to introduce various substituents. [, ] For example, electrophilic substitution reactions of 3-acetylamino-5-methoxybenzofuran have been investigated. [, ]

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